molecular formula C8H7BrN2O2 B14857865 N-(2-Bromo-6-formylpyridin-4-YL)acetamide CAS No. 1393529-85-5

N-(2-Bromo-6-formylpyridin-4-YL)acetamide

Cat. No.: B14857865
CAS No.: 1393529-85-5
M. Wt: 243.06 g/mol
InChI Key: FJLSEVQBPGUOHT-UHFFFAOYSA-N
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Description

N-(2-Bromo-6-formylpyridin-4-YL)acetamide is an organic compound with the molecular formula C8H7BrN2O2 and a molecular weight of 243.059 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and an acetamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-6-formylpyridin-4-YL)acetamide typically involves the reaction of 2-bromo-6-formylpyridine with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-6-formylpyridin-4-YL)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Bromo-6-formylpyridin-4-YL)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-formylpyridin-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The formyl group and bromine atom play crucial roles in its reactivity and binding affinity to various biological targets. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Bromo-6-formylpyridin-4-YL)acetamide is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

1393529-85-5

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

N-(2-bromo-6-formylpyridin-4-yl)acetamide

InChI

InChI=1S/C8H7BrN2O2/c1-5(13)10-6-2-7(4-12)11-8(9)3-6/h2-4H,1H3,(H,10,11,13)

InChI Key

FJLSEVQBPGUOHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC(=C1)Br)C=O

Origin of Product

United States

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